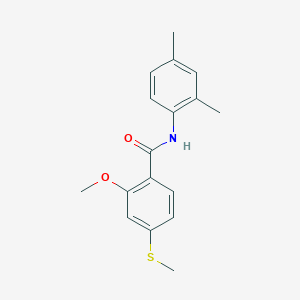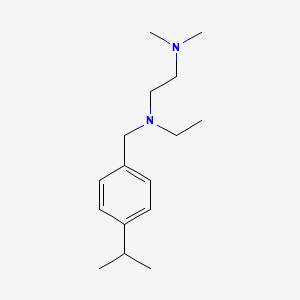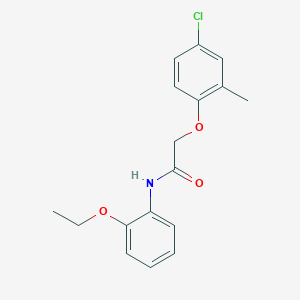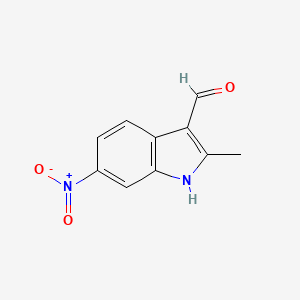
N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide, also known as DMMDA-2, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been studied for its potential use in scientific research. DMMDA-2 is a derivative of 2,5-dimethoxy-4-methylamphetamine (DOM), which is a known hallucinogenic drug.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide is thought to bind to this receptor and activate it, leading to the hallucinogenic effects that have been observed.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in the levels of neurotransmitters such as serotonin and dopamine. N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide has also been shown to induce changes in brain activity, particularly in regions associated with sensory perception and emotion.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide in scientific research is its potential as a tool for studying the mechanisms of hallucinogenic drugs. Its effects on the central nervous system are similar to other substituted amphetamines, making it a useful model for investigating the underlying mechanisms of these drugs. However, one limitation of using N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide is its potential for abuse. As a psychoactive drug, it may be difficult to control its use and prevent it from being misused.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is its potential as a therapeutic agent for certain psychiatric disorders. Its effects on the serotonin system suggest that it may have potential as a treatment for conditions such as depression and anxiety. Another direction for future research is the development of new analogs of N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide that may have improved properties for scientific research. Finally, further studies are needed to better understand the mechanisms of action of N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide and its effects on the central nervous system.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide is a complex process that involves several steps. The starting material for the synthesis is 2,4-dimethylphenylacetic acid, which is converted to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 2-methoxy-4-(methylthio)aniline in the presence of a base such as triethylamine. The final product is purified using chromatographic techniques.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have hallucinogenic properties similar to other substituted amphetamines, such as DOM. N-(2,4-dimethylphenyl)-2-methoxy-4-(methylthio)benzamide has been used in animal studies to investigate its effects on the central nervous system and to explore its potential as a tool for studying the mechanisms of hallucinogenic drugs.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-5-8-15(12(2)9-11)18-17(19)14-7-6-13(21-4)10-16(14)20-3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMBFGPTCLSTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)

![3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde phthalazin-1-ylhydrazone](/img/structure/B5716816.png)
![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5716824.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5716834.png)